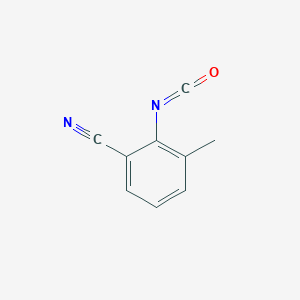

2-Isocyanato-3-methylbenzonitrile

Description

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

2-isocyanato-3-methylbenzonitrile |

InChI |

InChI=1S/C9H6N2O/c1-7-3-2-4-8(5-10)9(7)11-6-12/h2-4H,1H3 |

InChI Key |

RXIOWVDGENKOFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)N=C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 2-isocyanato-3-methylbenzonitrile involves the reaction of 3-methyl-2-aminobenzonitrile with phosgene (COCl₂). This method parallels the synthesis of tert-butyl isocyanate described in CN108395383B, where phosgene reacts with an amine precursor under controlled conditions.

The reaction proceeds via nucleophilic attack of the amine on phosgene, forming an intermediate carbamoyl chloride, which subsequently eliminates HCl to yield the isocyanate:

$$

\text{3-Methyl-2-aminobenzonitrile} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

$$

Key parameters include:

Process Optimization

Data from analogous isocyanate syntheses (Table 1) suggest that excess phosgene and extended reaction times enhance yields. For example, tert-butyl isocyanate synthesis achieved 83% yield after 4 hours of reflux. Adapting these conditions to 3-methyl-2-aminobenzonitrile would likely require similar optimization.

Table 1: Comparative Phosgenation Conditions for Aromatic Isocyanates

*Predicted based on tert-butyl isocyanate data.

Non-Phosgene Routes: Urea Intermediate Decomposition

Urea Formation and Thermal Decomposition

To circumvent phosgene’s toxicity, 3-methyl-2-aminobenzonitrile can react with urea or its derivatives to form a urea intermediate, which decomposes under heat or acidic conditions:

$$

\text{3-Methyl-2-aminobenzonitrile} + \text{NH}2\text{CONH}2 \rightarrow \text{Urea Intermediate} \xrightarrow{\Delta} \text{this compound} + \text{NH}_3

$$

This method aligns with protocols for synthesizing bisarylidenes, where elevated temperatures (80–120°C) and catalysts like MgBr₂·OEt₂ facilitate condensation.

Catalytic Enhancements

WO2019025467A1 employs MgBr₂·OEt₂ in similar condensations, achieving 83% yields for heterocyclic ketones. Applying this to urea decomposition could improve efficiency:

- Catalyst : 10 mol% MgBr₂·OEt₂.

- Reaction time : 2–4 hours under argon.

- Workup : Column chromatography with ethyl acetate/hexane (1:4).

Catalytic Carbonylation of Nitroarenes

Palladium-Catalyzed Approach

An alternative method involves carbonylation of 3-methyl-2-nitrobenzonitrile using CO and a palladium catalyst. This route, though less explored for benzonitriles, is effective for nitro-to-isocyanate conversions in other systems:

$$

\text{3-Methyl-2-nitrobenzonitrile} + 3\text{CO} \xrightarrow{\text{Pd}} \text{this compound} + 2\text{CO}_2

$$

US20210087147A1 highlights the use of Pd/C in ethyl acetate, though specific data for this substrate remain unreported.

Purification and Characterization

Distillation and Recrystallization

Post-synthesis purification typically involves fractional distillation (as in tert-butyl isocyanate isolation) or recrystallization. For this compound, distillation at reduced pressure (83–90°C) is plausible, while recrystallization from ethyl acetate/hexane mixtures yields high-purity crystals.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-3-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-withdrawing nature of the nitrile and isocyanate groups.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as primary amines, alcohols, and thiols are commonly used. Reactions are typically carried out at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isocyanato-3-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Isocyanato-3-methylbenzonitrile primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species to form stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2-Isocyanato-5-methylbenzonitrile: Similar in structure but with the isocyanate group at a different position on the benzene ring.

2-Isocyanato-4-methylbenzonitrile: Another positional isomer with the isocyanate group at the para position relative to the methyl group.

Uniqueness: 2-Isocyanato-3-methylbenzonitrile is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .

Biological Activity

2-Isocyanato-3-methylbenzonitrile is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | HBAQYPYDRFILMT-UHFFFAOYSA-N |

| Canonical SMILES | Cc1cc(C#N)cc(C(=N)=O)cc1N=C=O |

This compound features an isocyanate group, which is known for its reactivity towards nucleophiles, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory processes, such as the NLRP3 inflammasome, which plays a crucial role in autoinflammatory diseases .

- Cell Signaling Modulation: By modifying protein function through covalent bonding, this compound can alter cell signaling pathways, potentially leading to therapeutic effects in conditions like cancer and autoimmune diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations have revealed promising results regarding their biological efficacy:

- Inhibition Studies: A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against specific targets, indicating potent inhibitory activity .

- Therapeutic Potential: The compound has been explored as a selective inhibitor for the NLRP3 inflammasome, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Inhibition of Inflammatory Pathways

A recent investigation examined the effects of this compound on macrophage activation. The study found that treatment with this compound significantly reduced the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another study assessed the anticancer properties of this compound in vitro. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic signaling pathways, suggesting that it could be developed into an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.